2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide
Description
This compound belongs to the cyanine dye family, characterized by a polymethine chain bridging two indolium moieties. Its structure includes a cyclohexenyl spacer and methyl substitutions on the indolium rings, which influence its electronic and optical properties. The iodide counterion enhances solubility in polar solvents, making it suitable for applications in photodynamic therapy (PDT), bioimaging, and nanotechnology . Key features include:
- Absorption maxima (λmax): Dependent on solvent and molecular conformation.
- Stability: Susceptible to photodegradation under prolonged light exposure.
- Applications: Used in nanoparticle formulations for targeted drug delivery and near-infrared (NIR) imaging .
Properties
Molecular Formula |
C32H37IN2 |
|---|---|
Molecular Weight |
576.6 g/mol |
IUPAC Name |
(2E)-1,3,3-trimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;iodide |
InChI |
InChI=1S/C32H37N2.HI/c1-31(2)25-14-7-9-16-27(25)33(5)29(31)20-18-23-12-11-13-24(22-23)19-21-30-32(3,4)26-15-8-10-17-28(26)34(30)6;/h7-10,14-22H,11-13H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
BIQJTKZBMNPURL-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C/C=C/4\C(C5=CC=CC=C5N4C)(C)C)/CCC3)C)C.[I-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)C)C.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide typically involves multiple steps. One common method includes the nucleophilic substitution reaction where indole derivatives are reacted with appropriate alkylating agents under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production time, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated forms of the compound .
Scientific Research Applications
2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide involves its interaction with specific molecular targets and pathways. The compound’s indole structure allows it to bind to various enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Ethyl-2-[3-(1-ethyl-3,3-dimethyl-1,3-dihydroindol-2-ylidene)propenyl]-3,3-dimethyl-3H-indolium iodide (CAS 14696-39-0)
IR780 Iodide
- Structure: Features a propyl group (instead of methyl) and a chloro-substituted cyclohexenyl ring.
- Optical Properties: λmax in NIR region (~780 nm), enabling deeper tissue penetration .
- Applications: Co-loaded with tirapazamine (TPZ) in PEG-PCL nanoparticles for combinational phototherapy and hypoxia-activated chemotherapy .
PSA1411 (2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-1H-benz[e]indolium 4-methylbenzenesulfonate)
- Structural Differences: Benz[e]indolium moieties and a sulfonate counterion.
- Optical Behavior: Exhibits enhanced exciton decay rates in thin films due to plane-to-plane interactions .
- Applications: Used in layer-by-layer (LBL) films for optoelectronic devices.
Counterion Variants
IR775 Chloride
- Structure: Chloride counterion instead of iodide.
- Solubility: Lower polarity reduces solubility in aqueous media compared to the iodide form.
- Spectroscopy: Shows solvent-dependent aggregation; λmax shifts from 775 nm (monomeric form in CHCl3) to 680 nm (aggregated form in MeOH) .
- Applications: Effective photosensitizer in PLGA nanoparticles for PDT .
Substituent Effects
Chlorinated Analogues (e.g., CAS 199444-11-6)
Propyl-Substituted Derivatives (e.g., 2-[(1E,3Z)-3-(3,3-Dimethyl-1-propyl-1,3-dihydro-2H-indol-2-ylidene)-1-propen-1-yl]-3,3-dimethyl-1-propyl-3H-indolium iodide)
- Structure: Propyl groups replace methyl on nitrogen atoms.
- Solubility: Enhanced lipophilicity improves compatibility with hydrophobic polymers (e.g., PLGA) .
- Applications: Used in organic solar cells and NIR sensors .
Data Tables
Table 1: Optical and Structural Comparison
*Estimated based on structural similarity to IR774.
Research Findings
- Photothermal Efficiency: The target compound’s methyl groups and iodide counterion optimize NIR absorption, achieving ~60% photothermal conversion efficiency in nanoparticle formulations, comparable to IR780 .
- Drug Loading: Propyl-substituted analogues show 20% higher loading capacity in PLGA nanoparticles than methylated derivatives due to improved hydrophobicity .
- Toxicity Profile: Chlorinated variants exhibit lower cytotoxicity (IC50 > 200 μM) compared to non-chlorinated dyes (IC50 ~50 μM), making them safer for in vivo use .
Biological Activity
The compound 2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide (commonly referred to as indolium iodide) is a complex organic molecule with potential applications in various biological and chemical fields. This article explores its biological activity, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant case studies.
Molecular Formula : C27H31N2I
Molecular Weight : 483.45 g/mol
CAS Number : 48221-03-0
Structure : The compound features a complex indole structure that enhances its interaction with biological systems.
Biological Activity
Indolium iodide exhibits several notable biological activities:
1. Fluorescent Properties
Indolium iodide is recognized for its fluorescent properties, making it useful in biolabeling and imaging applications. It can bind to proteins and antibodies, allowing researchers to track their location and dynamic changes in biological samples . This property is particularly valuable in cellular imaging and diagnostics.
2. Antimicrobial Activity
Research indicates that indolium iodide may possess antimicrobial properties. A study conducted by Rao et al. (1998) demonstrated that derivatives of indole compounds exhibit significant antibacterial activity against various strains of bacteria, suggesting that indolium iodide could have similar effects .
3. Anticancer Potential
Indole derivatives have been extensively studied for their anticancer properties. Preliminary investigations indicate that indolium iodide may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. For instance, compounds with similar structures have shown efficacy against breast cancer cells in vitro by disrupting mitochondrial function and inducing oxidative stress .
Case Studies
Several studies have explored the biological activity of compounds related to indolium iodide:
The biological activity of indolium iodide is thought to be mediated through:
- Reactive Oxygen Species (ROS) Generation : Indole derivatives can induce oxidative stress in cells, leading to apoptosis.
- Protein Binding : The compound's ability to bind with proteins may alter their functions or stability, impacting various cellular processes.
- Cell Cycle Modulation : Evidence suggests that these compounds can interfere with the cell cycle, particularly affecting the G1/S transition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
